molecular formula C13H19ClN2O2 B2841487 2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide CAS No. 1917264-62-0

2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide

Cat. No.: B2841487
CAS No.: 1917264-62-0
M. Wt: 270.76
InChI Key: JOFFGOBMILFMPG-LLVKDONJSA-N
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Description

2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide is a synthetic organic compound that incorporates several functional groups, including a chloropyridine core and an amide linkage. This compound can have various applications across multiple fields such as chemistry, biology, medicine, and industry due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide generally involves multiple steps. Here’s a potential synthetic route:

  • Formation of the Chloropyridine Core: : The pyridine core can be synthesized through a Hantzsch pyridine synthesis using ethyl acetoacetate, ammonium acetate, and an appropriate aldehyde under reflux conditions.

  • Chlorination: : Chlorination of the pyridine ring is typically carried out using reagents such as thionyl chloride or phosphorus pentachloride.

  • Amide Formation: : The final step involves the formation of the amide bond, where the chloropyridine intermediate is reacted with the amine (2S)-1-hydroxy-3-methylbutan-2-amine under suitable coupling conditions, potentially using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow the outlined synthetic route but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are essential for industrial manufacturing, including the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide could potentially undergo oxidation reactions, especially at the hydroxyl group, using reagents like chromium trioxide or PCC (pyridinium chlorochromate).

  • Reduction: : Reduction reactions can be carried out at the chloropyridine ring or the amide group. Lithium aluminium hydride (LAH) can reduce the amide to an amine.

  • Substitution: : The chloropyridine moiety can undergo nucleophilic substitution reactions. Nucleophiles like sodium methoxide can replace the chlorine atom.

Common Reagents and Conditions

  • Oxidizing Agents: : Chromium trioxide, PCC, or hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride (LAH), sodium borohydride (NaBH4).

  • Nucleophiles: : Sodium methoxide, sodium ethoxide.

Major Products Formed

  • Oxidation: : Conversion of the hydroxyl group to a ketone.

  • Reduction: : Conversion of the amide to an amine.

  • Substitution: : Replacement of chlorine with an alkoxy group.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide can serve as an intermediate for synthesizing other complex molecules due to its reactive chloropyridine core and functional groups.

Biology

In biological research, this compound might be used in studying enzyme interactions, given its potential ability to bind to specific active sites, thanks to its structural characteristics.

Medicine

Pharmaceutical research could explore this compound for potential therapeutic applications, such as an enzyme inhibitor or an antimicrobial agent due to its reactive functional groups.

Industry

In industry, this compound might find use as a precursor for agrochemical products or as an additive in materials science to impart specific properties to polymers or coatings.

Mechanism of Action

The compound’s effects are largely dependent on its interaction with biological molecules. For example, in medicinal chemistry, the amide linkage and chloropyridine ring can interact with enzyme active sites, potentially inhibiting their function. The hydroxyl group can participate in hydrogen bonding, stabilizing the compound within a binding pocket.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylpyridine-4-carboxamide:

  • 6-Ethylpyridine-4-carboxamide: : Similar to the title compound but lacks the chlorine atom, which influences its ability to undergo substitution reactions.

  • N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide: : Without the chlorine and ethyl groups, altering its chemical properties and applications.

Uniqueness

The combination of functional groups in 2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide, such as the chloropyridine core and the hydroxyalkyl substituent, provide a unique set of chemical properties that differentiate it from its analogs, making it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

2-chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c1-4-10-5-9(6-12(14)15-10)13(18)16-11(7-17)8(2)3/h5-6,8,11,17H,4,7H2,1-3H3,(H,16,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFFGOBMILFMPG-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)NC(CO)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=CC(=C1)C(=O)N[C@H](CO)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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